9-硫代硬脂酸

描述

Synthesis Analysis

The synthesis of sulfur-containing fatty acids like 9-thiastearic acid involves methods that insert a sulfur atom into the long alkyl chain of stearic acid. Although specific synthesis methods for 9-thiastearic acid are not directly outlined in the available literature, related compounds, such as 10-thiastearic acid, have been synthesized and studied for their biological effects, implying similar synthetic routes could be applied (Pascal, Mannarelli, & Ziering, 1986).

Molecular Structure Analysis

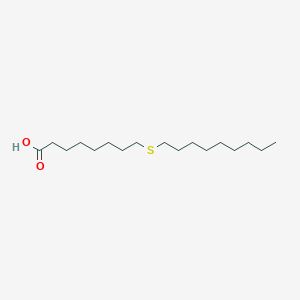

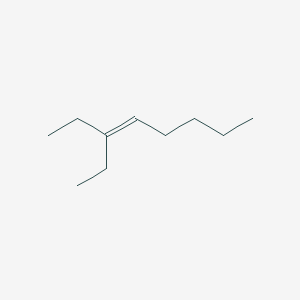

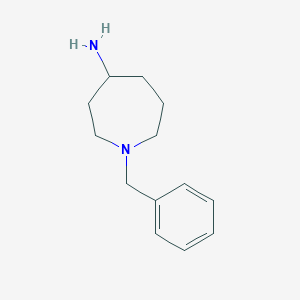

The molecular structure of 9-thiastearic acid features a long carbon chain typical of fatty acids, with the unique characteristic of a sulfur atom substitution. This sulfur atom significantly affects the molecule's physical and chemical properties, such as its reactivity and interaction with biological molecules. The structure and behavior of similar thiazole-based compounds have been explored, indicating the sulfur atom's role in stabilizing certain molecular conformations and affecting the compound's overall reactivity (Mathieu et al., 2013).

Chemical Reactions and Properties

9-Thiastearic acid and its derivatives exhibit unique chemical reactivities, such as inhibiting certain biosynthetic pathways in protozoans and affecting the growth of these organisms. This is attributed to the sulfur atom's presence, which can interfere with enzymatic activities and fatty acid metabolism (Rahman et al., 1988). The compound's ability to undergo various chemical reactions, including sulfoxidation and interaction with enzymes, highlights its chemical versatility and potential as a biochemical tool.

Physical Properties Analysis

The physical properties of 9-thiastearic acid, such as melting point, solubility, and stability, are influenced by the sulfur atom's presence in the molecule. These properties determine the compound's suitability for different applications, including its potential use in material science and pharmacology. While specific data on 9-thiastearic acid's physical properties are not detailed, related studies on sulfur-containing fatty acids suggest that these compounds have distinct physical characteristics compared to their non-sulfur analogs (Beach, Pascal, & Holz, 1989).

Chemical Properties Analysis

The chemical properties of 9-thiastearic acid, including its reactivity with various chemical agents and its behavior in biological systems, are critical for understanding its potential applications. The sulfur atom in 9-thiastearic acid imparts unique reactivities, such as the ability to form sulfoxides and to undergo specific enzymatic reactions, which can be exploited in designing novel therapeutics and biochemical tools (White & Fox, 2003).

科学研究应用

酶学中的机械探针:它作为一种机械探针,用于研究脱饱和酶介导的反应,有助于理解体外膜结合脱饱和酶 (Hodgson et al., 2003)。

脂肪酸类似物的合成:9-硫代硬脂酸参与脂肪酸类似物的酶合成,并与硬脂酰-ACP脱饱和酶复合物相互作用,产生酰链裂解产物 (White & Fox, 2003)。

抑制原虫生长:该化合物抑制二氢硬脂酸的合成,抑制原虫Crithidia fasciculata的生长 (Rahman et al., 1988)。

抗增殖活性:9-硫代硬脂酸诱导HL-60细胞凋亡,并抑制小鼠脾细胞和人类外周单核细胞的增殖,显示出在没有显著毒副作用的情况下用于治疗应用的潜力 (González et al., 2002)。

抑制脂肪酸脱饱和:一些研究表明,9-硫代硬脂酸可能抑制某些原虫中二氢硬脂酸的生物合成和脂肪酸脱饱和,尽管其有效性有所不同 (Beach et al., 1989)。

脂肪酶催化反应:它还用于脂肪酶催化反应,包括硫代脂肪酸和酯衍生物的酶促水解、酯化和酯交换 (Jie & Rahmatullah, 1995)。

对映选择性氧化剂:酿酒酵母的A9-脱饱和酶可以作用于9-硫代硬脂酸,产生亚砜,展示其作为一个区域和对映选择性氧化剂的潜力 (Buist & Marecak, 2010)。

属性

IUPAC Name |

8-nonylsulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2S/c1-2-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDVFMFKIKZKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCSCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578189 | |

| Record name | 8-(Nonylsulfanyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Thiastearic Acid | |

CAS RN |

106689-24-1 | |

| Record name | 8-(Nonylsulfanyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)

![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)

![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)